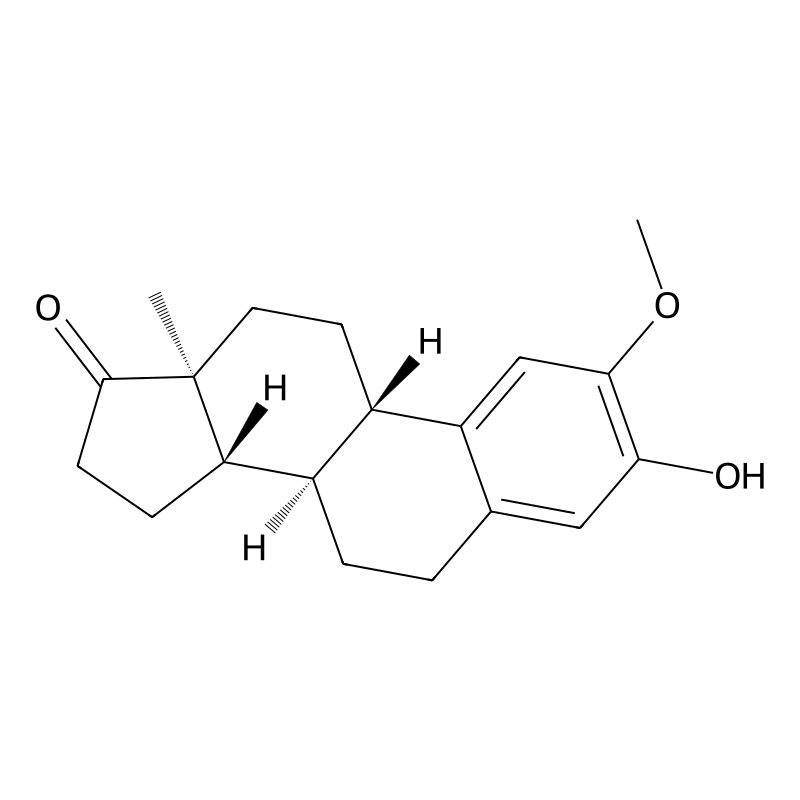

2-Methoxyestrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2-Methoxyestrone is a naturally occurring methoxylated catechol estrogen and a metabolite of estrone, characterized by the addition of a methoxy group (-OCH₃) at the 2-position of the estrone molecule. This chemical modification alters its biochemical properties and significantly impacts its biological activity. 2-Methoxyestrone is produced through the enzymatic action of catechol-O-methyltransferase on 2-hydroxyestrone, which is itself a metabolite of estrone. It is classified as a steroid and is part of the androgen and estrogen metabolic pathways, detectable in various mammals .

The mechanism of action of 2-ME1 is not fully understood. While it lacks significant estrogenic activity, it might influence biological processes through alternative pathways. Some studies suggest it may:

- Modulate prostaglandin synthesis: 2-ME1 has been shown to increase levels of 6-keto prostaglandin F1α (6-keto PGF1α) in human umbilical vein endothelial cells []. Prostaglandins are involved in various physiological functions.

- Reduce cholesterol: Studies in rats indicate 2-ME1 may help lower serum cholesterol levels []. However, the underlying mechanism requires further investigation.

More research is needed to definitively establish the mechanism of action of 2-ME1.

Further Considerations:

- The safety profile of 2-ME1 at high concentrations is unknown.

- Potential interactions with medications or other compounds require investigation.

Anti-Cancer Properties

In vitro (laboratory) experiments have demonstrated several anti-cancer activities of 2-Methoxyestrone:

- Preventing tumor growth: Studies have shown 2-Methoxyestrone can inhibit the proliferation of various cancer cell lines, potentially hindering tumor development .

- Anti-angiogenic effects: 2-Methoxyestrone may impede the formation of new blood vessels that tumors need for growth and survival .

- Minimal estrogenic activity: Unlike estradiol, 2-Methoxyestrone has minimal binding affinity to estrogen receptors, potentially reducing the risk of hormone-related side effects .

The primary reaction involving 2-methoxyestrone is its formation from 2-hydroxyestrone through methylation:

Additionally, 2-methoxyestrone can undergo further transformations to yield sulfated or glucuronidated derivatives via enzyme-mediated reactions. For example:

These metabolic processes are crucial for the detoxification and elimination of this compound from the body .

Despite being a metabolite of estrone, 2-methoxyestrone exhibits very low affinity for estrogen receptors, indicating minimal estrogenic activity compared to other estrogens. Its unique structure allows it to participate in various biochemical pathways without exerting significant estrogen-like effects. Research suggests that it may play roles in non-receptor mediated pathways, potentially influencing cellular processes such as apoptosis and cell proliferation in certain contexts .

- Starting Material: Estrone or 2-hydroxyestrone.

- Methylation: Reaction with methylating agents such as methyl iodide or S-adenosylmethionine in the presence of appropriate catalysts.

- Purification: Isolation and purification of the product via chromatography techniques.

This synthetic approach allows for the production of 2-methoxyestrone for laboratory studies and potential therapeutic applications .

2-Methoxyestrone has garnered interest due to its potential implications in health and disease. It serves as a biomarker for estrogen metabolism, providing insights into hormone balance and disease pathophysiology. Its role in cancer research is particularly noteworthy; studies suggest that it may exhibit anti-proliferative effects on certain cancer cells, including breast cancer, by binding to tubulin and inhibiting cell division . Furthermore, its low estrogenic activity may position it as a safer alternative in hormone replacement therapies.

Research indicates that 2-methoxyestrone interacts with various biological systems differently than traditional estrogens. Its low affinity for estrogen receptors suggests that it may not directly influence estrogen-responsive gene expression but could modulate other signaling pathways involved in cell growth and differentiation. Studies have explored its cytotoxic effects on cancer cells, highlighting its potential role as an anti-cancer agent due to its ability to disrupt microtubule function .

Several compounds share structural similarities with 2-methoxyestrone, each exhibiting unique biological activities:

| Compound | Structure Modification | Estrogenic Activity | Notable Effects |

|---|---|---|---|

| Estrone | None | Moderate | Precursor to other estrogens |

| 2-Hydroxyestrone | Hydroxyl group at position 2 | Low | Implicated in breast cancer risk |

| 4-Hydroxyestrone | Hydroxyl group at position 4 | Moderate | Potentially carcinogenic |

| 2-Methoxyestradiol | Methoxy group at position 2 | Very Low | Anti-proliferative effects on tumors |

| Estradiol | Hydroxyl groups at positions 17 and 3 | High | Potent estrogenic effects |

Uniqueness: The primary distinction of 2-methoxyestrone lies in its low receptor affinity combined with potential cytotoxic properties against certain cancer cells, which sets it apart from more potent estrogens like estradiol and estrone .

2-Methoxyestrone represents a methoxylated catechol estrogen with the molecular formula C₁₉H₂₄O₃ and a molecular weight of 300.39 daltons [1] [8]. The compound is systematically named as 3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, reflecting its steroid backbone structure [1]. The International Union of Pure and Applied Chemistry designation identifies the compound as (1S,10R,11S,15S)-5-hydroxy-4-methoxy-15-methyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2(7),3,5-trien-14-one [3] [4].

The molecular structure of 2-methoxyestrone is characterized by the presence of a methoxy group (-OCH₃) at the 2-position of the estrone molecule, distinguishing it from its parent compound [2] [8]. This structural modification occurs through the methylation of 2-hydroxyestrone by catechol O-methyltransferase, representing a key metabolic transformation in estrogen metabolism [2] [7]. The compound exists as a 17-oxo steroid, maintaining the characteristic ketone functionality at position 17 of the steroid framework [8].

The stereochemical configuration of 2-methoxyestrone follows the standard estrane steroid arrangement, with specific stereochemical designations at multiple chiral centers [1] [4]. The canonical Simplified Molecular Input Line Entry System representation is C[C@]1(C@([H])[C@]3([H])CCC4=C(C=C(OC)C(O)=C4)[C@@]3([H])CC1)C2=O, indicating the precise three-dimensional arrangement of atoms [5] [33].

Structural Comparison Data

| Parameter | 2-Methoxyestrone | Estrone |

|---|---|---|

| Molecular Formula | C₁₉H₂₄O₃ | C₁₈H₂₂O₂ |

| Molecular Weight | 300.39 Da | 270.37 Da |

| Methoxy Substitution | Position 2 | None |

| Hydroxyl Groups | Position 3 | Position 3 |

| Ketone Functionality | Position 17 | Position 17 |

Isomeric considerations reveal that 2-methoxyestrone exists alongside its positional isomer 4-methoxyestrone, which bears the methoxy group at the 4-position rather than the 2-position [18] [30]. These structural isomers exhibit distinct chemical and biological properties despite sharing identical molecular formulas [18]. The differentiation between these isomers is analytically significant, requiring specialized techniques for accurate identification and quantification [30].

Physicochemical Characteristics

Solubility and Stability

The solubility profile of 2-methoxyestrone demonstrates limited aqueous solubility characteristic of steroid compounds [10] [11]. In organic solvents, the compound exhibits slight solubility in chloroform, as documented in various analytical preparations [10] [34]. Dimethyl sulfoxide represents a more favorable solvent system, with reported solubility reaching 50 mg/mL (166.45 mM) when sonication is applied [5]. Alternative formulations in dimethyl sulfoxide achieve concentrations of 44 mg/mL (146.48 mM) under sonicated conditions [33].

The melting point of 2-methoxyestrone ranges from 187.0 to 189.5°C, indicating thermal stability within this temperature range [10]. Some sources report alternative melting point ranges of 165-168°C, suggesting potential variability based on purity or crystalline form [28]. The predicted boiling point extends to 463.5±45.0°C, reflecting the compound's thermal stability under elevated temperatures [10].

Storage stability requirements specify maintenance at 2-8°C for optimal preservation [10] [34]. Under these conditions, the compound demonstrates stability for periods extending to four years or more when properly stored [34]. The predicted density of 2-methoxyestrone is 1.172±0.06 g/cm³, providing insight into its physical packing characteristics [10] [33].

Physical Properties Summary

| Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 187.0-189.5°C | Standard atmospheric pressure |

| Boiling Point | 463.5±45.0°C | Predicted value |

| Density | 1.172±0.06 g/cm³ | Predicted value |

| Solubility (DMSO) | 50 mg/mL | With sonication |

| Solubility (Chloroform) | Slightly soluble | Room temperature |

| Storage Temperature | 2-8°C | Optimal conditions |

The optical activity of 2-methoxyestrone exhibits a specific rotation of [α]/D +182.5±7.5°, measured at a concentration of 0.5 in methanol [10] [28]. This optical rotation value confirms the chiral nature of the compound and provides a characteristic physical parameter for identification purposes.

Acid-Base Properties

The acid-base characteristics of 2-methoxyestrone are defined by its phenolic hydroxyl group, which exhibits weak acidic properties [13]. Spectrophotometric determination has established the acid ionization constant (pKa) of 2-methoxyestrone as 10.81 [2] [3] [5] [13]. This value demonstrates consistency with substituent effects observed in phenolic compounds and aligns with established trends for related estrogen metabolites [13].

Comparative analysis with related compounds reveals that estrone exhibits a pKa of 10.77, while 17β-estradiol demonstrates a pKa of 10.71 [13]. The slight elevation in the pKa value of 2-methoxyestrone relative to its parent compound estrone reflects the electron-donating effect of the methoxy substituent at the 2-position [13]. Alternative predictive calculations suggest a pKa range of 10.27±0.40, indicating reasonable agreement with experimental determinations [10].

Acid-Base Properties Comparison

| Compound | pKa Value | Determination Method |

|---|---|---|

| 2-Methoxyestrone | 10.81 | Spectrophotometric |

| Estrone | 10.77 | Spectrophotometric |

| 17β-Estradiol | 10.71 | Spectrophotometric |

| 2-Methoxyestrone (predicted) | 10.27±0.40 | Computational |

The ionization behavior of 2-methoxyestrone influences its solubility and bioavailability characteristics [3]. At physiological pH values (approximately 7.4), the compound exists predominantly in its neutral form, given the elevated pKa value [13]. This ionization state affects membrane permeability and tissue distribution patterns of the metabolite.

Spectroscopic Identification

Mass Spectrometry Profiles

Mass spectrometric analysis of 2-methoxyestrone provides distinctive fragmentation patterns essential for analytical identification [17] [18]. The molecular ion appears at m/z 300, corresponding to the intact molecular weight of the compound [17]. Matrix-assisted laser desorption ionization mass spectrometry techniques demonstrate the formation of analyte-matrix adducts using α-cyano-4-hydroxycinnamic acid as the matrix, producing ions at m/z 490 for 2-methoxyestrone [18].

Tandem mass spectrometry analysis reveals characteristic fragmentation pathways that differentiate 2-methoxyestrone from its positional isomers [18]. The base peak in tandem mass spectrometry spectra appears at m/z 301, representing the protonated molecular ion [M+H]⁺ following elimination of the matrix component [18]. Additional significant fragments include m/z 283, corresponding to [M+H-H₂O]⁺, indicating the loss of water from the molecular ion [18].

The mzCloud database contains comprehensive mass spectral data for 2-methoxyestrone, encompassing 348 mass spectra organized within 2 spectral trees [17]. These spectra include multiple stages of tandem mass spectrometry (MS¹ through MS⁵) obtained using Orbitrap Elite instrumentation with electrospray ionization [17]. The InChI Key WHEUWNKSCXYKBU-QPWUGHHJSA-N serves as a unique identifier for database searches and structural verification [17].

Mass Spectrometry Fragmentation Data

| Ion Type | m/z Value | Relative Intensity | Fragment Description |

|---|---|---|---|

| [M]⁺- | 300 | Variable | Molecular ion |

| [M+H]⁺ | 301 | Base peak | Protonated molecule |

| [M+H-H₂O]⁺ | 283 | High | Water loss |

| [M+H+CHCA]⁺ | 490 | Moderate | Matrix adduct |

Differential mass spectrometric behavior distinguishes 2-methoxyestrone from 4-methoxyestrone through specific fragmentation patterns [18]. While both isomers produce common product ions at m/z 301 and m/z 283, the 4-methoxy isomer uniquely generates an additional peak at m/z 401 through elimination of 89 daltons from the matrix adduct precursor ion [18]. This diagnostic fragment is absent in 2-methoxyestrone spectra, providing a reliable method for isomer differentiation [18].

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 2-methoxyestrone through both proton and carbon-13 measurements [20] [23]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts associated with the aromatic protons, aliphatic protons, and the methoxy substituent [20]. The methoxy group typically appears as a sharp singlet in the region of 3.7-4.0 parts per million, representing the three equivalent protons of the -OCH₃ functionality.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of 19 carbon atoms consistent with the molecular formula [23]. The aromatic carbon atoms of the A-ring system exhibit chemical shifts in the range of 125-150 parts per million, characteristic of substituted benzene rings [22]. The carbonyl carbon at position 17 appears in the region of 205-220 parts per million, typical of ketone functionalities in steroid systems [22].

The methoxy carbon substituent produces a distinctive signal typically observed around 55-60 parts per million in carbon-13 spectra [22]. The carbon bearing the methoxy group (C-2) demonstrates a downfield shift relative to unsubstituted aromatic carbons due to the electron-donating effect of the oxygen substituent [22]. Comparative analysis with related estrogen metabolites confirms the structural assignment through consistent chemical shift patterns [23].

Nuclear Magnetic Resonance Chemical Shift Ranges

| Nuclear Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.5-7.2 | 125-150 |

| Methoxy Group | 3.7-4.0 | 55-60 |

| Aliphatic Protons | 1.0-3.0 | 16-50 |

| Carbonyl Carbon | - | 205-220 |

Two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation through correlation spectroscopy experiments [23]. These methods establish connectivity patterns between adjacent carbon and hydrogen atoms, confirming the substitution pattern and stereochemical arrangement of 2-methoxyestrone [23]. The integration of high-resolution mass spectrometry with two-dimensional nuclear magnetic resonance analysis represents the current standard for comprehensive structural elucidation of estrogen metabolites [23].

Precursor Relationships in Estrogen Metabolism

The biosynthesis of 2-methoxyestrone represents a critical pathway in estrogen metabolism, involving sequential enzymatic transformations that convert the parent hormone estrone into increasingly polar metabolites destined for elimination [1] [2]. This metabolic cascade occurs through a two-step process that first generates the catechol estrogen intermediate 2-hydroxyestrone, followed by methylation to produce 2-methoxyestrone [1] [2].

The estrogen metabolic network demonstrates remarkable complexity, with multiple competing pathways that determine the ultimate fate of circulating estrogens. The 2-hydroxylation pathway, leading to 2-methoxyestrone formation, represents one of three major oxidative routes for estrogen metabolism, alongside the 4-hydroxylation and 16α-hydroxylation pathways [3] [4]. The relative flux through these pathways significantly influences the biological activity and potential toxicity of estrogen metabolites [4] [5].

Hydroxylation of Estrone to 2-Hydroxyestrone

The initial step in 2-methoxyestrone biosynthesis involves the hydroxylation of estrone at the 2-position to form 2-hydroxyestrone, a reaction catalyzed by cytochrome P450 enzymes [6] [7] [8]. This hydroxylation reaction represents the rate-limiting step in the overall pathway and is subject to significant tissue-specific and individual variations in enzyme expression and activity [6] [9].

Cytochrome P450 1A2 exhibits the highest catalytic activity for estrone 2-hydroxylation, with kinetic parameters indicating exceptional efficiency in this transformation [6] [9]. The enzyme demonstrates a low Michaelis constant (Km) of 0.3-1.5 μM for estrone, coupled with high maximum velocity (Vmax) values that position it as the predominant catalyst for 2-hydroxyestrone formation in hepatic tissues [6] [9]. This high catalytic efficiency reflects the enzyme's evolutionary optimization for estrogen metabolism and its critical role in maintaining hormonal homeostasis [6].

Cytochrome P450 1A1 also contributes significantly to estrone 2-hydroxylation, particularly in extrahepatic tissues such as breast and kidney [6] [7] [10]. The enzyme exhibits high activity for 2-hydroxylation, with kinetic parameters indicating substantial contribution to overall 2-hydroxyestrone production [6] [9]. Unlike CYP1A2, which demonstrates preferential hepatic expression, CYP1A1 shows broader tissue distribution that enables localized estrogen metabolism in target tissues [6] [7].

The contribution of Cytochrome P450 1B1 to estrone 2-hydroxylation is considerably lower compared to CYP1A1 and CYP1A2 [6] [4]. This enzyme preferentially catalyzes 4-hydroxylation of estrone, with 2-hydroxylation representing a minor pathway [6] [4]. The kinetic parameters for CYP1B1-mediated 2-hydroxylation show higher Km values (2.0-8.0 μM) and lower catalytic efficiency compared to the CYP1A enzymes [6] [9].

The tissue-specific expression patterns of these hydroxylating enzymes create distinct metabolic profiles across different anatomical sites. Hepatic tissue demonstrates the highest capacity for 2-hydroxylation due to abundant CYP1A2 expression, while extrahepatic tissues rely more heavily on CYP1A1 activity [6] [9] [10]. This differential expression pattern has important implications for understanding tissue-specific estrogen metabolism and the potential for localized 2-methoxyestrone synthesis [6].

Catechol-O-Methyltransferase (COMT)-Mediated Methylation

The conversion of 2-hydroxyestrone to 2-methoxyestrone is catalyzed by catechol-O-methyltransferase, an enzyme that represents a critical component of the phase II detoxification system [1] [2] [11]. This methylation reaction utilizes S-adenosyl-L-methionine as the methyl donor and results in the formation of a more stable, less reactive metabolite compared to the parent catechol estrogen [11] [12] [13].

Catechol-O-methyltransferase exists in two distinct isoforms that differ in their cellular localization and catalytic properties [11] [14] [15]. The soluble form (S-COMT) is predominantly found in cytoplasmic compartments and is expressed at high levels in liver, kidney, and other peripheral tissues [11] [15]. The membrane-bound form (MB-COMT) is primarily localized to the endoplasmic reticulum and shows preferential expression in brain tissue, although it is also present in other organs [11] [14] [15].

The kinetic parameters for COMT-mediated methylation of 2-hydroxyestrone demonstrate high affinity and efficient catalysis [11] [12]. The enzyme exhibits Km values in the range of 0.5-2.0 μM for 2-hydroxyestrone, indicating strong substrate binding and efficient conversion to 2-methoxyestrone [11] [12]. The catalytic efficiency of both COMT isoforms is particularly high, with the membrane-bound form showing slightly superior activity compared to the soluble form [11] [14].

The methylation reaction catalyzed by COMT serves multiple biological functions beyond simple detoxification. The conversion of reactive catechol estrogens to methoxy derivatives prevents the formation of potentially mutagenic quinone intermediates that can arise from oxidative metabolism of catechol estrogens [11] [12] [13]. This protective mechanism is crucial for maintaining cellular integrity and preventing oxidative damage in estrogen-responsive tissues [11] [13].

Genetic polymorphisms in the COMT gene significantly influence enzyme activity and, consequently, the rate of 2-methoxyestrone formation [12] [14] [16]. The most well-characterized polymorphism involves a valine to methionine substitution at codon 158 of the membrane-bound form, which results in a four-fold reduction in enzyme activity [12] [14]. This genetic variation has important implications for individual differences in estrogen metabolism and potentially for disease susceptibility [12] [14].

Tissue-Specific Synthesis Patterns

The synthesis of 2-methoxyestrone exhibits remarkable tissue-specific variations that reflect the differential expression patterns of the enzymes involved in its biosynthetic pathway [17] [18] [19] [20]. These variations have profound implications for understanding the biological role of 2-methoxyestrone and its potential therapeutic applications [17] [18] [19].

Hepatic tissue represents the primary site of 2-methoxyestrone synthesis, owing to the high expression levels of both cytochrome P450 enzymes and catechol-O-methyltransferase [17] [18] [19] [20]. The liver demonstrates exceptional capacity for estrone 2-hydroxylation through abundant CYP1A2 expression, coupled with high levels of both S-COMT and MB-COMT that efficiently convert 2-hydroxyestrone to 2-methoxyestrone [11] [15] [19]. This hepatic synthesis contributes significantly to circulating levels of 2-methoxyestrone and represents a major component of systemic estrogen metabolism [17] [18].

Renal tissue also demonstrates substantial capacity for 2-methoxyestrone synthesis, with expression patterns similar to liver but with some important distinctions [21] [20] [22]. The kidney expresses high levels of CYP1A1 and CYP1A2, providing robust capacity for 2-hydroxylation of estrone [6] [9]. The tissue also shows abundant COMT expression, particularly the soluble form, which efficiently catalyzes the methylation of 2-hydroxyestrone [11] [15] [20]. The renal synthesis of 2-methoxyestrone may contribute to local hormonal regulation and systemic estrogen clearance [21] [22].

Breast tissue exhibits moderate capacity for 2-methoxyestrone synthesis, with expression patterns that reflect the tissue's unique metabolic requirements [17] [18] [19] [20]. The breast expresses both CYP1A1 and CYP1B1, although the latter enzyme preferentially catalyzes 4-hydroxylation rather than 2-hydroxylation [6] [4]. The tissue also demonstrates moderate levels of COMT expression, supporting local synthesis of 2-methoxyestrone [11] [20]. This local synthesis may play important roles in mammary gland physiology and potentially in breast cancer prevention [17] [18].

Uterine tissue shows similar patterns to breast tissue, with moderate expression of hydroxylating enzymes and COMT [17] [18] [20]. The uterus expresses CYP1A1 and CYP1B1, with the relative balance between these enzymes influencing the profile of estrogen metabolites produced [6] [4]. The presence of COMT in uterine tissue enables local synthesis of 2-methoxyestrone, which may contribute to the regulation of uterine estrogen exposure [11] [20].

Brain tissue demonstrates unique patterns of 2-methoxyestrone synthesis, characterized by high expression of the membrane-bound form of COMT and moderate expression of cytochrome P450 enzymes [11] [14] [15] [20]. The brain shows preferential expression of MB-COMT, which is thought to play critical roles in neurotransmitter metabolism and potentially in local estrogen metabolism [11] [14] [15]. The synthesis of 2-methoxyestrone in brain tissue may contribute to neuroprotective effects and influence cognitive function [11] [20].

Placental tissue exhibits high capacity for 2-methoxyestrone synthesis, reflecting the organ's critical role in maternal-fetal estrogen metabolism [20] [22]. The placenta expresses high levels of both CYP1A1 and CYP1A2, providing substantial capacity for 2-hydroxylation [6] [9]. The tissue also demonstrates abundant COMT expression, supporting efficient conversion of 2-hydroxyestrone to 2-methoxyestrone [11] [20]. This placental synthesis may be important for protecting the developing fetus from excessive estrogen exposure [20] [22].

Gastrointestinal tissues show variable patterns of 2-methoxyestrone synthesis, with generally lower capacity compared to liver and kidney [18] [23] [19]. The duodenum, ileum, and colon express moderate levels of cytochrome P450 enzymes but show relatively low COMT expression [18] [23] [19]. This pattern suggests that gastrointestinal tissues have limited capacity for local 2-methoxyestrone synthesis, despite their important role in estrogen metabolism through phase II conjugation reactions [18] [23].

Sulfation and Glucuronidation Pathways

The metabolic fate of 2-methoxyestrone involves extensive phase II conjugation reactions that render the molecule more hydrophilic and facilitate its elimination from the body [24] [2] [25] [18]. These conjugation reactions, primarily sulfation and glucuronidation, represent the final steps in the metabolic processing of 2-methoxyestrone and are essential for maintaining hormonal homeostasis [24] [25] [18] [26].

The phase II conjugation of 2-methoxyestrone occurs predominantly at the 3-position hydroxyl group, which remains available for enzymatic modification after the methylation at the 2-position [24] [2] [25] [18]. This selective conjugation pattern reflects the substrate specificity of the conjugating enzymes and the steric constraints imposed by the methoxy group [24] [25] [18].

UDP-Glucuronosyltransferase Interactions

The glucuronidation of 2-methoxyestrone represents a major pathway for its metabolic inactivation and elimination [25] [18] [23] [27]. This conjugation reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the 3-position hydroxyl group of 2-methoxyestrone, forming 2-methoxyestrone 3-glucuronide [25] [18] [23] [28].

Multiple UDP-glucuronosyltransferase isoforms participate in the glucuronidation of 2-methoxyestrone, each exhibiting distinct kinetic properties and tissue distribution patterns [25] [18] [23] [27]. The involvement of multiple UGT enzymes provides metabolic redundancy and ensures efficient conjugation across different tissue types [25] [18] [23].

UDP-glucuronosyltransferase 1A1 plays a significant role in 2-methoxyestrone glucuronidation, particularly in hepatic and intestinal tissues [25] [18] [27] [29]. The enzyme exhibits moderate affinity for 2-methoxyestrone, with Km values approximately 12 μM, and demonstrates preferential formation of the 3-glucuronide conjugate [25] [18] [27]. The tissue distribution of UGT1A1 includes liver, duodenum, and kidney, positioning it as a key enzyme in both hepatic and extrahepatic glucuronidation of 2-methoxyestrone [25] [18] [27].

UDP-glucuronosyltransferase 1A3 contributes substantially to 2-methoxyestrone glucuronidation, exhibiting high catalytic efficiency and broad substrate specificity [25] [18] [23]. The enzyme demonstrates moderate to high Km values (8.0-15.0 μM) for 2-methoxyestrone and shows efficient conversion to the glucuronide conjugate [25] [18] [23]. The tissue distribution of UGT1A3 includes liver and kidney, where it contributes to the overall glucuronidation capacity [25] [18] [23].

UDP-glucuronosyltransferase 1A8 exhibits exceptional activity toward 2-methoxyestrone, with catalytic efficiency values of 15.9 μl/min·mg protein representing among the highest reported for estrogen metabolite glucuronidation [25] [18] [23]. The enzyme demonstrates relatively low Km values (3.0-6.0 μM), indicating high substrate affinity [25] [18] [23]. The tissue distribution of UGT1A8 includes duodenum, ileum, colon, and esophagus, positioning it as a critical enzyme for gastrointestinal glucuronidation of 2-methoxyestrone [25] [18] [23].

UDP-glucuronosyltransferase 1A9 participates in 2-methoxyestrone glucuronidation with moderate catalytic efficiency [25] [18] [23] [27]. The enzyme exhibits Km values in the range of 5.0-10.0 μM and demonstrates broad tissue distribution including liver, kidney, and intestinal tissues [25] [18] [23] [27]. The widespread expression of UGT1A9 contributes to the overall glucuronidation capacity across multiple organ systems [25] [18] [23].

UDP-glucuronosyltransferase 1A10 shows high affinity for 2-methoxyestrone, with Km values around 12 μM, but exhibits relatively low intrinsic clearance [25] [18] [23]. This kinetic profile suggests that while the enzyme binds 2-methoxyestrone efficiently, the rate of product formation is limited [25] [18] [23]. The tissue distribution of UGT1A10 includes duodenum, ileum, colon, and stomach, contributing to gastrointestinal glucuronidation [25] [18] [23].

The glucuronidation of 2-methoxyestrone occurs not only in hepatic tissues but also extensively in extrahepatic sites, particularly in the gastrointestinal tract [25] [18] [23]. This extrahepatic glucuronidation represents a significant component of first-pass metabolism and contributes to the low oral bioavailability of 2-methoxyestrone and related compounds [25] [18] [23].

Steroid Sulfotransferase Modifications

The sulfation of 2-methoxyestrone represents another major conjugation pathway that contributes to its metabolic inactivation and elimination [24] [30] [31] [26]. This reaction involves the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-position hydroxyl group of 2-methoxyestrone, forming 2-methoxyestrone 3-sulfate [24] [30] [31] [26].

The sulfation reaction is catalyzed by cytosolic sulfotransferases, which represent a family of phase II enzymes with distinct substrate specificities and tissue distribution patterns [30] [31] [26] [32]. The sulfotransferase-mediated conjugation of 2-methoxyestrone serves multiple functions, including metabolic inactivation, facilitation of excretion, and potential storage of inactive hormone precursors [30] [26] [32].

Steroid sulfotransferase 1E1 (SULT1E1) represents the primary enzyme responsible for estrogen sulfation, including 2-methoxyestrone [30] [31] [26] [32]. The enzyme exhibits exceptional catalytic efficiency for estrogen substrates, with Km values in the range of 0.1-0.5 μM for 2-methoxyestrone [30] [26] [32]. This high affinity reflects the enzyme's evolutionary specialization for estrogen metabolism and its critical role in hormonal regulation [30] [26] [32].

The tissue distribution of SULT1E1 includes liver, breast, and endometrium, positioning it as a key enzyme in both systemic and local estrogen metabolism [30] [26] [32]. The hepatic expression of SULT1E1 contributes significantly to the overall sulfation capacity for 2-methoxyestrone, while the expression in estrogen-responsive tissues enables local regulation of hormone exposure [30] [26] [32].

Steroid sulfotransferase 1A1 (SULT1A1) also contributes to 2-methoxyestrone sulfation, although with lower efficiency compared to SULT1E1 [30] [31] [26]. The enzyme exhibits moderate Km values (1.0-5.0 μM) for 2-methoxyestrone and demonstrates broader substrate specificity that includes various phenolic compounds [30] [31] [26]. The tissue distribution of SULT1A1 includes liver, kidney, and intestine, contributing to the overall sulfation capacity [30] [31] [26].

The sulfation of 2-methoxyestrone results in the formation of highly hydrophilic conjugates that are efficiently eliminated through renal and biliary pathways [30] [26] [32]. The sulfate conjugates are biologically inactive and cannot interact with estrogen receptors, effectively terminating the hormonal activity of the parent compound [30] [26] [32].

The balance between sulfation and glucuronidation of 2-methoxyestrone varies considerably between individuals and tissues, reflecting genetic polymorphisms in the conjugating enzymes and environmental factors that influence their expression [30] [18] [26] [32]. This metabolic variability has important implications for understanding individual differences in estrogen metabolism and potential susceptibility to estrogen-related diseases [30] [18] [26] [32].

Purity

Quantity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

2-Methoxyestrone is a known human metabolite of 2-hydroxyestrone.